molecular formula C7H14Br2O2 B14385145 Propane, 2,2-bis(2-bromoethoxy)- CAS No. 89796-34-9

Propane, 2,2-bis(2-bromoethoxy)-

Cat. No.: B14385145
CAS No.: 89796-34-9
M. Wt: 289.99 g/mol
InChI Key: WEVZXXMYIMUWJS-UHFFFAOYSA-N
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Description

2,2-bis(2-bromoethoxy)propane is an organic compound with the molecular formula C7H14Br2O2. It is characterized by the presence of two bromoethoxy groups attached to a propane backbone. This compound is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-bis(2-bromoethoxy)propane typically involves the reaction of 2-bromoethanol with 2,2-dimethoxypropane in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Industrial Production Methods: Industrial production of 2,2-bis(2-bromoethoxy)propane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2-bis(2-bromoethoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-bis(2-bromoethoxy)propane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-bis(2-bromoethoxy)propane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. These reactions can modify the structure of target molecules, leading to changes in their chemical and physical properties .

Comparison with Similar Compounds

Uniqueness: 2,2-bis(2-bromoethoxy)propane is unique due to the presence of two bromoethoxy groups, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of complex molecules and materials .

Properties

CAS No.

89796-34-9

Molecular Formula

C7H14Br2O2

Molecular Weight

289.99 g/mol

IUPAC Name

2,2-bis(2-bromoethoxy)propane

InChI

InChI=1S/C7H14Br2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6H2,1-2H3

InChI Key

WEVZXXMYIMUWJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(OCCBr)OCCBr

Origin of Product

United States

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